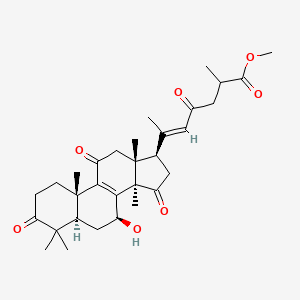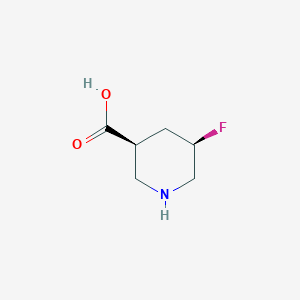![molecular formula C18H15Cl2N3O2 B13412483 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine](/img/structure/B13412483.png)
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is a complex organic compound belonging to the class of triazolobenzodiazepines These compounds are known for their diverse pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chlorobenzoyl chloride with 2-amino-5-chlorobenzophenone to form an intermediate, which is then cyclized with hydrazine to produce the triazole ring. Subsequent methylation and methoxylation steps yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deschloro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
Major products formed from these reactions include hydroxylated, deschloro, and substituted derivatives, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other triazolobenzodiazepines.
Biology: Studied for its effects on neurotransmitter systems and potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, sedative, and anticonvulsant properties.
Mecanismo De Acción
The mechanism of action of 8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine involves the modulation of the gamma-aminobutyric acid (GABA) neurotransmitter system. The compound binds to the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. This interaction involves specific molecular targets and pathways that are crucial for its pharmacological activity .
Comparación Con Compuestos Similares
Similar Compounds
Triazolam: Another triazolobenzodiazepine with similar anxiolytic and sedative properties.
Alprazolam: Known for its anxiolytic effects, commonly used in the treatment of anxiety disorders.
Flualprazolam: A designer benzodiazepine with structural similarities and potent effects.
Uniqueness
8-Chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H,6H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other triazolobenzodiazepines. Its methoxy group and specific halogen substitutions contribute to its unique binding affinity and efficacy at the GABA_A receptor .
Propiedades
Fórmula molecular |
C18H15Cl2N3O2 |
|---|---|
Peso molecular |
376.2 g/mol |
Nombre IUPAC |
8-chloro-6-(2-chlorophenyl)-6-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][4,1]benzoxazepine |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-11-21-22-17-10-25-18(24-2,13-5-3-4-6-15(13)20)14-9-12(19)7-8-16(14)23(11)17/h3-9H,10H2,1-2H3 |
Clave InChI |
QZIBEZONWWJOAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(OC2)(C4=CC=CC=C4Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)](/img/structure/B13412404.png)
![4,4,5,5-Tetramethyl-2-[4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13412411.png)





![N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptane-1-sulphonamide monohydrochloride](/img/structure/B13412475.png)
![Ethyl 3-[[(2,2-dimethyl-1,3-dihydroinden-5-yl)oxycarbonyl-methylamino]sulfanyl-propan-2-ylamino]propanoate](/img/structure/B13412478.png)


![(6S,8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methane](/img/structure/B13412498.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-30-(1-hydroxyethyl)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21-propan-2-yl-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B13412499.png)
